Tenofovir disoproxil aspartate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El tenofovir disoproxil aspartato es un análogo de nucleótido inhibidor de la transcriptasa inversa que se utiliza principalmente en el tratamiento de la infección por el VIH-1 y la hepatitis B crónica. Es un profármaco de tenofovir, que se convierte en su forma activa, tenofovir difosfato, dentro del cuerpo. Este compuesto es conocido por su eficacia en la reducción de la carga viral y la mejora de los resultados de los pacientes en la terapia antirretroviral.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de tenofovir disoproxil implica varios pasos clave. Inicialmente, el tenofovir se esterifica con clorometil isopropil carbonato en presencia de una base y un catalizador de transferencia de fase. Esta reacción generalmente ocurre en un solvente adecuado y puede involucrar un agente deshidratante . El tenofovir disoproxil resultante se puede purificar y convertir en sus sales farmacéuticamente aceptables.

Métodos de producción industrial: La producción industrial de tenofovir disoproxil fumarato, una forma común del compuesto, implica una ruta de fabricación de tres pasos. Este proceso se ha optimizado para aumentar el rendimiento y reducir el impacto ambiental. Las mejoras clave incluyen la refinación de la segunda etapa del proceso y la sustitución de reactivos problemáticos por alternativas más eficientes .

Análisis De Reacciones Químicas

Tipos de reacciones: El tenofovir disoproxil se somete a varios tipos de reacciones químicas, incluida la hidrólisis de ésteres y la fosforilación. Estas reacciones son cruciales para convertir el profármaco en su forma activa, tenofovir difosfato .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis y conversión de tenofovir disoproxil incluyen clorometil isopropil carbonato, bases y catalizadores de transferencia de fase. Las reacciones generalmente ocurren en medios de solventes no polares y pueden involucrar pasos de hidrólisis .

Principales productos formados: El principal producto formado por la hidrólisis de tenofovir disoproxil es tenofovir, que se fosforila adicionalmente para producir tenofovir difosfato. Este metabolito activo es responsable de la actividad antiviral del compuesto .

Aplicaciones Científicas De Investigación

El tenofovir disoproxil tiene una amplia gama de aplicaciones de investigación científica. En medicina, se utiliza como un componente clave de la terapia antirretroviral para la infección por el VIH-1 y la hepatitis B crónica. Se ha demostrado que reduce eficazmente la carga viral y mejora los resultados de los pacientes . Además, el tenofovir disoproxil se utiliza en la profilaxis previa a la exposición (PrEP) para prevenir la infección por el VIH en poblaciones de alto riesgo .

En el campo de la farmacocinética, el tenofovir disoproxil se estudia para comprender su absorción, distribución, metabolismo y excreción. La investigación ha demostrado que el tenofovir disoproxil fumarato se hidroliza por las esterasas intestinales y plasmáticas a tenofovir, que luego se fosforila intracelularmente a su forma activa .

Mecanismo De Acción

El tenofovir disoproxil ejerce sus efectos inhibiendo la enzima transcriptasa inversa viral. Una vez activado por bifosforilación, el tenofovir difosfato compite con los nucleótidos naturales por la incorporación en el ADN viral. Esta incorporación da como resultado la terminación de la cadena, lo que detiene eficazmente la replicación viral . El compuesto se dirige a la enzima transcriptasa inversa, que es esencial para la replicación de los virus del VIH y la hepatitis B .

Comparación Con Compuestos Similares

Compuestos similares: Compuestos similares al tenofovir disoproxil incluyen tenofovir alafenamida, emtricitabina y lamivudina. Estos compuestos también son inhibidores de la transcriptasa inversa análogos de nucleótidos o nucleósidos utilizados en el tratamiento del VIH y la hepatitis B .

Singularidad: El tenofovir disoproxil es único por su alta eficacia y su toxicidad relativamente baja en comparación con otros medicamentos antirretrovirales. Tiene un perfil de seguridad favorable y es bien tolerado por los pacientes. Además, se ha demostrado que el tenofovir disoproxil fumarato tiene un menor riesgo de nefrotoxicidad y pérdida de densidad mineral ósea en comparación con el tenofovir disoproxil fumarato .

Conclusión

El tenofovir disoproxil aspartato es un compuesto crucial en el tratamiento de la infección por el VIH-1 y la hepatitis B crónica. Su síntesis implica varios pasos clave, y se somete a importantes reacciones químicas para activarse. El compuesto tiene una amplia gama de aplicaciones de investigación científica y un mecanismo de acción único que lo hace altamente eficaz. En comparación con compuestos similares, el tenofovir disoproxil destaca por su eficacia y perfil de seguridad.

Propiedades

Número CAS |

1571075-19-8 |

|---|---|

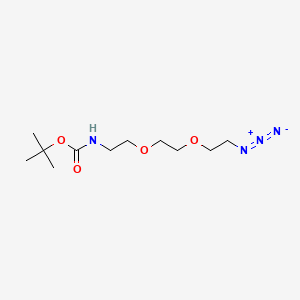

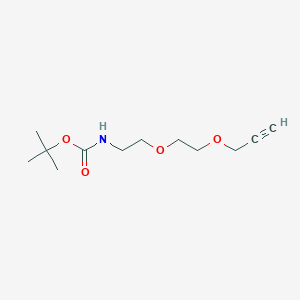

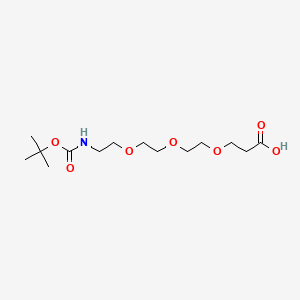

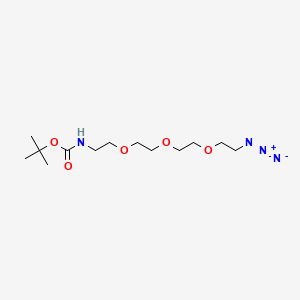

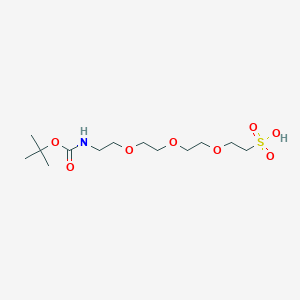

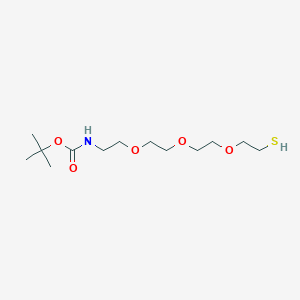

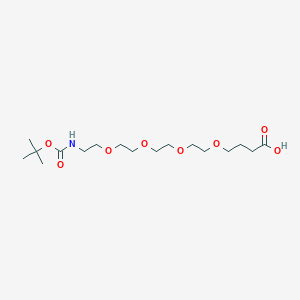

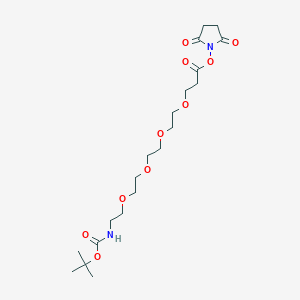

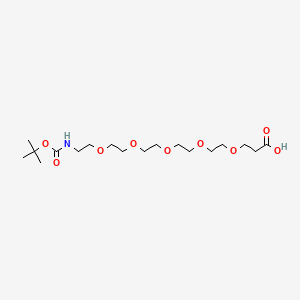

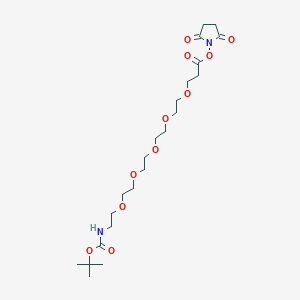

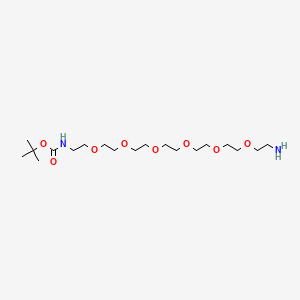

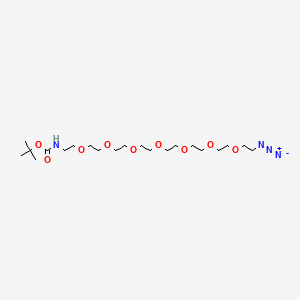

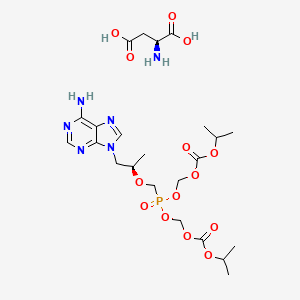

Fórmula molecular |

C23H37N6O14P |

Peso molecular |

652.5 g/mol |

Nombre IUPAC |

(2S)-2-aminobutanedioic acid;[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate |

InChI |

InChI=1S/C19H30N5O10P.C4H7NO4/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24;5-2(4(8)9)1-3(6)7/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22);2H,1,5H2,(H,6,7)(H,8,9)/t14-;2-/m10/s1 |

Clave InChI |

CCIDLBRRXVNEDK-KJTVYDLOSA-N |

SMILES |

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C(C(C(=O)O)N)C(=O)O |

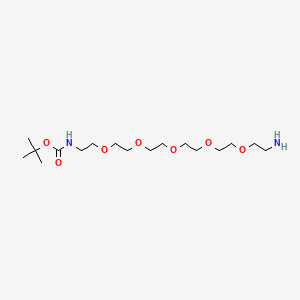

SMILES isomérico |

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C.C([C@@H](C(=O)O)N)C(=O)O |

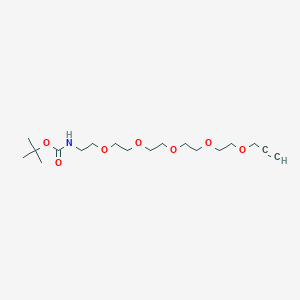

SMILES canónico |

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C(C(C(=O)O)N)C(=O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Tenofovir disoproxil aspartate; CKD-390; CKD 390; CKD390. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.